![molecular formula C17H24S3 B14149504 6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene CAS No. 88887-32-5](/img/structure/B14149504.png)
6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene is an organic compound characterized by its unique structure, which includes a dihydroazulene core substituted with a tris(ethylsulfanyl)methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene typically involves the following steps:
Formation of the Dihydroazulene Core: This can be achieved through a series of cyclization reactions starting from simple aromatic precursors.
Introduction of the Tris(ethylsulfanyl)methyl Group: This step involves the reaction of the dihydroazulene core with tris(ethylsulfanyl)methyl reagents under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfides.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, potentially leading to new therapeutic agents.
Medicine: Research into its biological activity could uncover new medicinal properties.
Industry: The compound’s electronic properties make it a candidate for use in organic electronics and materials science.
Mecanismo De Acción
The mechanism by which 6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene exerts its effects depends on its specific application
Comparación Con Compuestos Similares
Similar Compounds
6-[Tris(methylsulfanyl)methyl]-1,6-dihydroazulene: Similar structure but with methyl groups instead of ethyl groups.
6-[Tris(phenylsulfanyl)methyl]-1,6-dihydroazulene: Similar structure but with phenyl groups instead of ethyl groups.
Uniqueness
6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene is unique due to the presence of ethylsulfanyl groups, which can influence its chemical reactivity and physical properties. This makes it distinct from other similar compounds and potentially more suitable for specific applications in materials science and organic electronics.
Propiedades
Número CAS |
88887-32-5 |
|---|---|
Fórmula molecular |
C17H24S3 |
Peso molecular |
324.6 g/mol |
Nombre IUPAC |
6-[tris(ethylsulfanyl)methyl]-1,6-dihydroazulene |
InChI |
InChI=1S/C17H24S3/c1-4-18-17(19-5-2,20-6-3)16-12-10-14-8-7-9-15(14)11-13-16/h7-8,10-13,16H,4-6,9H2,1-3H3 |
Clave InChI |
HDJAFJVRTVVRAM-UHFFFAOYSA-N |
SMILES canónico |
CCSC(C1C=CC2=C(C=CC2)C=C1)(SCC)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


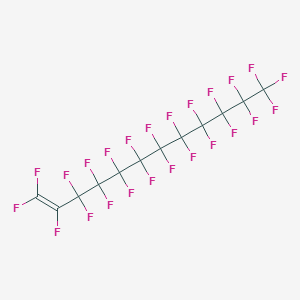
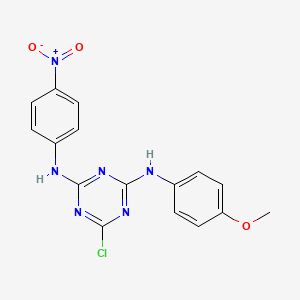
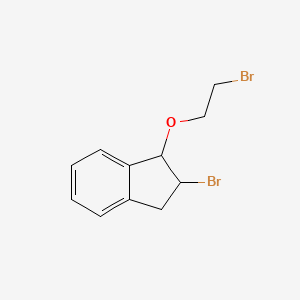
![5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine](/img/structure/B14149461.png)


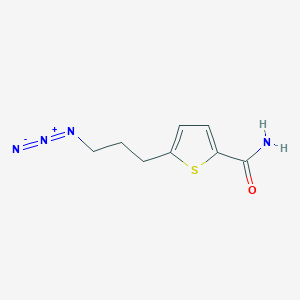

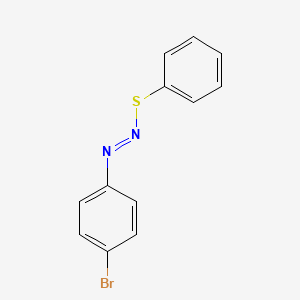
![3-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B14149522.png)
![3-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14149523.png)
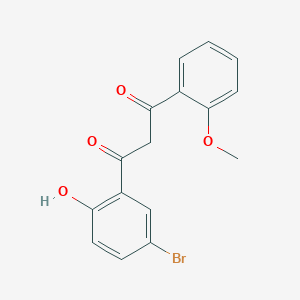

![N-(2,1,3-benzothiadiazol-5-yl)-N'-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide](/img/structure/B14149534.png)
